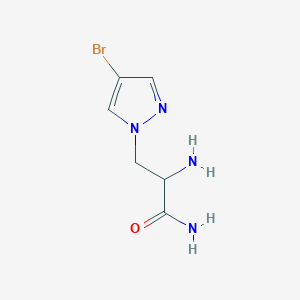

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide

Description

Properties

Molecular Formula |

C6H9BrN4O |

|---|---|

Molecular Weight |

233.07 g/mol |

IUPAC Name |

2-amino-3-(4-bromopyrazol-1-yl)propanamide |

InChI |

InChI=1S/C6H9BrN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |

InChI Key |

JZNALYSOTUDFKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CC(C(=O)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

- The pyrazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or β-ketoesters. This step often uses basic conditions such as sodium ethoxide or potassium carbonate to promote ring closure.

- The pyrazole intermediate can be functionalized further before or after ring formation, depending on the synthetic strategy.

Bromination at the 4-Position of Pyrazole

- Regioselective bromination is achieved using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.

- Reaction temperature control (0–25 °C) is critical to avoid polybromination or side reactions.

- Alternative bromination methods include molecular bromine (Br2) with catalysts like FeCl3, sometimes assisted by microwave irradiation to improve yield and selectivity.

Amide Bond Formation

- The bromopyrazole intermediate is coupled with an amino acid derivative or propanamide precursor to form the amide linkage.

- This step often employs carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency and reduce side reactions.

- Protective groups (e.g., Boc for amines) may be used to ensure regioselective amide bond formation.

Amino Group Incorporation and Final Deprotection

- The amino group at the 2-position of the propanamide is introduced either by starting with an amino-substituted precursor or by subsequent amination reactions.

- Deprotection steps, if protective groups were used, are carried out under acidic or basic conditions, depending on the protecting group chemistry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-diketone, NaOEt, EtOH, reflux | Base-promoted cyclization |

| Bromination | NBS, DCM or MeCN, 0–25 °C | Controlled temperature for selectivity |

| Amide coupling | EDC/HOBt, DMF or DCM, room temp to 50 °C | Carbodiimide-mediated coupling |

| Amino group handling | Boc protection/deprotection, acidic or basic media | Ensures regioselectivity |

| Purification | Column chromatography (silica gel), recrystallization (ethanol/water) | Removes impurities and unreacted materials |

Industrial Scale Considerations

- Continuous flow reactors are employed to improve reaction control, heat management, and scalability.

- Automated systems facilitate precise reagent addition and reaction monitoring.

- Purification often involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Purification Techniques

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) effectively separates unreacted bromopyrazole and side products.

- Recrystallization: Ethanol/water mixtures optimize crystal formation and purity.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns are used for final polishing, especially to remove polar impurities.

Challenges and Solutions in Preparation

| Challenge | Mitigation Strategy |

|---|---|

| Low yield in bromination | Catalyst screening (e.g., FeCl3), solvent optimization (DMF), microwave-assisted synthesis |

| Side reactions during coupling | Use of additives like HOBt to suppress racemization and side reactions |

| Purification difficulties | Multi-step purification combining chromatography and recrystallization |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-diketone, NaOEt, reflux | Formation of pyrazole core |

| 2 | Bromination | NBS, DCM, 0–25 °C | 4-Bromo substitution on pyrazole |

| 3 | Amide coupling | EDC/HOBt, DMF, RT to 50 °C | Formation of propanamide linkage |

| 4 | Amino group incorporation | Boc protection/deprotection, amination | Installation of amino substituent |

| 5 | Purification | Column chromatography, recrystallization | Isolation of pure final compound |

Research Findings on Preparation Efficiency

- Studies have shown that maintaining low temperatures during bromination reduces side products and increases regioselectivity.

- Carbodiimide-mediated coupling is preferred for amide bond formation due to mild conditions and high yields.

- Protective group strategies are essential to prevent unwanted reactions on amino groups, improving overall synthetic yield.

- Continuous flow methods have demonstrated improved reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of hydrogenated compounds.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is recognized for its potential applications in medicinal chemistry, particularly as:

- Biochemical Probes : It may act as a probe in enzymatic studies, helping to elucidate metabolic pathways by interacting with specific enzymes or receptors.

- Anti-inflammatory Agents : Research indicates that this compound exhibits anti-inflammatory properties, which could be harnessed for therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting certain cancer cell lines, making it a candidate for further investigation in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound have revealed insights into how modifications to its structure can enhance its biological activity. For example:

| Modification | Effect |

|---|---|

| Bromine Substitution | Increases binding affinity to specific biological targets |

| Alterations in Side Chains | Can enhance selectivity and potency against certain enzymes |

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating chronic inflammatory conditions .

- Anticancer Investigations : Research conducted at various universities demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for cancer therapeutics .

- Enzyme Inhibition Studies : Investigations into its mechanism of action revealed that it effectively inhibits specific enzymes involved in metabolic processes, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

- Core Pyrazole Ring : The 4-bromo-pyrazole moiety is shared with compounds 16 , 17 , and 18 from the Molecules 2013 study (e.g., 4-bromo-3-aryl-1H-pyrazole derivatives) .

- Substituent Variations :

- Target Compound : Propanamide side chain with a primary amine.

- Compound 16 : Benzenesulfonamide group with 4-bromophenyl substitution.

- Compound 17 : Chlorophenyl substitution.

- Compound 18 : Methoxyphenyl substitution.

Functional Implications:

Reactivity : The primary amine in the target compound may enhance nucleophilicity compared to sulfonamide derivatives (e.g., 16–18 ), influencing salt formation or cross-coupling reactions.

Biological Activity: Sulfonamide groups in 16–18 are known to improve enzyme binding (e.g., cyclooxygenase inhibition), whereas the propanamide group may prioritize different targets, such as kinases or proteases .

Solubility : The polar sulfonamide and methoxy groups in 16–18 likely increase aqueous solubility compared to the less polar propanamide chain in the target compound.

Analytical Data:

| Property | Target Compound | Compound 16 | Compound 17 | Compound 18 |

|---|---|---|---|---|

| Molecular Formula | C₆H₉BrN₄O (inferred) | C₂₅H₂₄Br₂N₄O₃S | C₂₅H₂₄BrClN₄O₃S | C₂₅H₂₄BrN₄O₄S |

| Melting Point (°C) | Not reported | 200–201 | 129–130 | 160–161 |

| IR (C=O stretch) | Not reported | 1653 cm⁻¹ | 1670 cm⁻¹ | Not reported |

| Elemental Analysis | Not reported | C: 48.80; H: 3.76; N: 8.87 | C: 52.25; H: 4.00; N: 9.58 | Not reported |

Stability and Commercial Considerations

- Compounds 16–18 : Reported as stable crystalline solids with well-characterized melting points, suggesting robust shelf lives .

Biological Activity

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyrazole ring attached to a propanamide backbone, which enhances its biological activity through specific interactions with molecular targets. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom in the pyrazole ring plays a crucial role in modulating binding affinity and selectivity towards these targets. Research indicates that this compound may act as an inhibitor in enzymatic pathways, potentially impacting metabolic processes and exhibiting anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

These findings suggest that the compound could be further developed as a therapeutic agent for cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Prostate Cancer Study : A study evaluated the compound's ability to inhibit androgen receptor signaling in prostate cancer cells, demonstrating significant antagonistic activity with minimal agonism, suggesting its potential as a treatment for androgen-dependent cancers .

- Cell Viability Assays : In vitro assays conducted on multiple cancer cell lines revealed that the compound effectively reduced cell viability, indicating its potential as a chemotherapeutic agent .

Future Directions

The unique structure of this compound opens avenues for further research into its biological activity. Future studies should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.